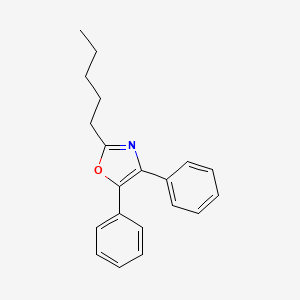
Oxazole, 2-pentyl-4,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-pentyl-4,5-diphenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a pentyl group at the 2-position and phenyl groups at the 4 and 5 positions. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-pentyl-4,5-diphenyl- can be achieved through various methods. One common approach is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions and results in the formation of the oxazole ring.
Another method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones under acidic conditions . This method is particularly useful for synthesizing 2,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of catalytic systems to enhance the efficiency and yield of the reactions. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-pentyl-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolone derivatives.
Reduction: Reduction of oxazoles can lead to the formation of oxazolines.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Oxazole, 2-pentyl-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of oxazole, 2-pentyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole, 2,5-diphenyl-: Similar structure but lacks the pentyl group at the 2-position.
Oxazole, 2-methyl-4,5-diphenyl-: Contains a methyl group at the 2-position instead of a pentyl group.
Uniqueness
Oxazole, 2-pentyl-4,5-diphenyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
20662-96-8 |
|---|---|
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-pentyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-15-18-21-19(16-11-7-4-8-12-16)20(22-18)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 |
Clé InChI |
WTZWTWBPJSSEET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


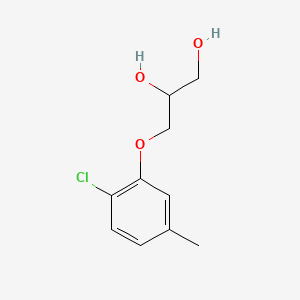
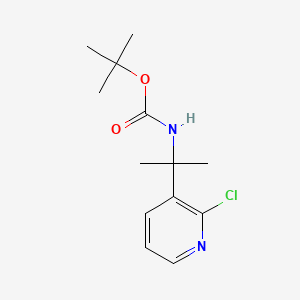
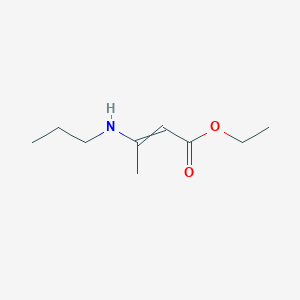
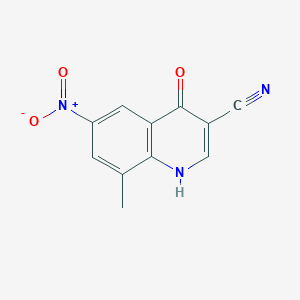
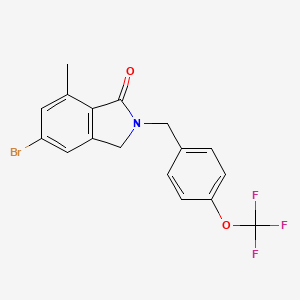
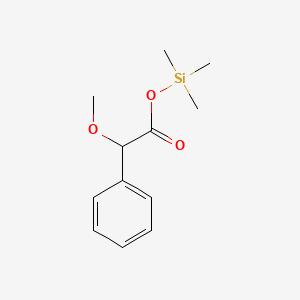

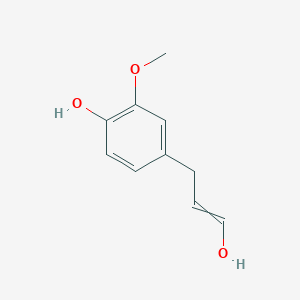
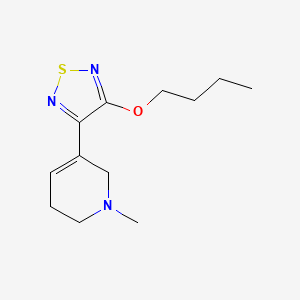


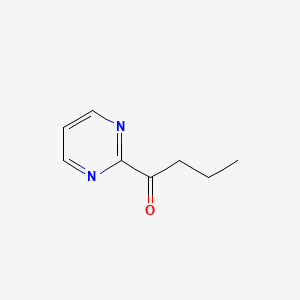
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
